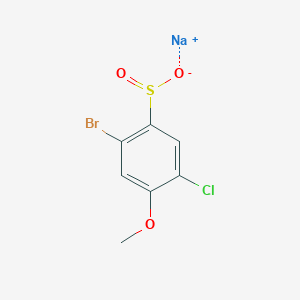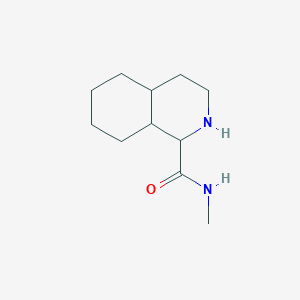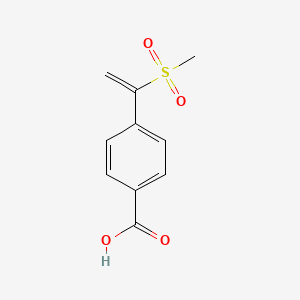
4-(1-Methanesulfonylethenyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methanesulfonylethenyl)benzoic acid is an organic compound with the molecular formula C10H10O4S It is characterized by the presence of a methanesulfonyl group attached to an ethenyl group, which is further connected to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methanesulfonylethenyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Sulfonylation: The benzene derivative undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the methanesulfonyl group.
Vinylation: The sulfonylated intermediate is then subjected to a vinylation reaction, where an ethenyl group is introduced. This can be achieved using reagents such as vinyl magnesium bromide or vinyl lithium.
Carboxylation: Finally, the vinylated intermediate is carboxylated to form the benzoic acid moiety. This can be done using carbon dioxide in the presence of a catalyst such as palladium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
化学反応の分析
Types of Reactions
4-(1-Methanesulfonylethenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the methanesulfonyl group can yield the corresponding sulfide or thiol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
科学的研究の応用
4-(1-Methanesulfonylethenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 4-(1-Methanesulfonylethenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(1-Methanesulfonylethyl)benzoic acid: Similar structure but with an ethyl group instead of an ethenyl group.
4-(1-Methanesulfonylpropyl)benzoic acid: Similar structure but with a propyl group instead of an ethenyl group.
4-(1-Methanesulfonylbutyl)benzoic acid: Similar structure but with a butyl group instead of an ethenyl group.
Uniqueness
4-(1-Methanesulfonylethenyl)benzoic acid is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for forming various derivatives. This structural feature differentiates it from other similar compounds and expands its utility in synthetic and research applications.
特性
分子式 |
C10H10O4S |
|---|---|
分子量 |
226.25 g/mol |
IUPAC名 |
4-(1-methylsulfonylethenyl)benzoic acid |
InChI |
InChI=1S/C10H10O4S/c1-7(15(2,13)14)8-3-5-9(6-4-8)10(11)12/h3-6H,1H2,2H3,(H,11,12) |
InChIキー |
VVFSTIUDLGRJHW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C(=C)C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(3-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13203955.png)

![(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine](/img/structure/B13203970.png)
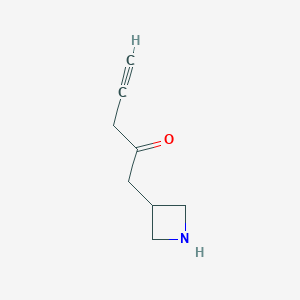
![2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde](/img/structure/B13203986.png)
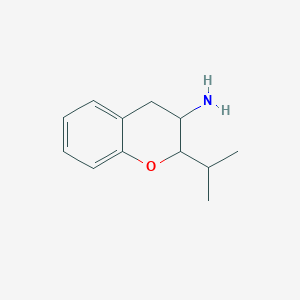
![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
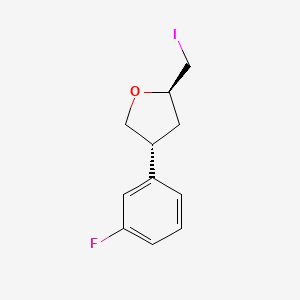
![Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate](/img/structure/B13204003.png)
![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
